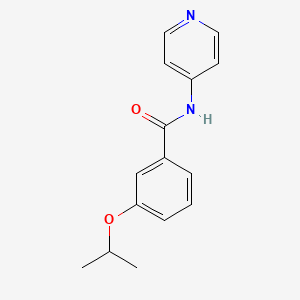
3-isopropoxy-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-4-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anti-cancer properties and is being investigated for its potential use in treating various types of cancer.
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-N-4-pyridinylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of effects on cancer cells, including inducing apoptosis (cell death) and inhibiting cell migration and invasion. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-isopropoxy-N-4-pyridinylbenzamide in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this protein kinase in cancer and other diseases. However, one limitation of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 3-isopropoxy-N-4-pyridinylbenzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including identifying its specific targets and pathways.
2. Investigating the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy.
3. Studying the potential use of this compound in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Developing new derivatives of this compound with improved potency and specificity.
5. Investigating the safety and toxicity of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown anti-cancer properties in several types of cancer. While the exact mechanism of action is not fully understood, it is believed to work by inhibiting the activity of the protein kinase CK2. Further research is needed to fully understand the potential of this compound in treating cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-isopropoxy-N-4-pyridinylbenzamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The scientific research application of 3-isopropoxy-N-4-pyridinylbenzamide is primarily focused on its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in several types of cancer, including lung cancer, breast cancer, and colon cancer. Additionally, it has been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-propan-2-yloxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-4-12(10-14)15(18)17-13-6-8-16-9-7-13/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYDAMITIIEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
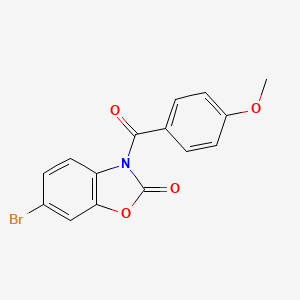
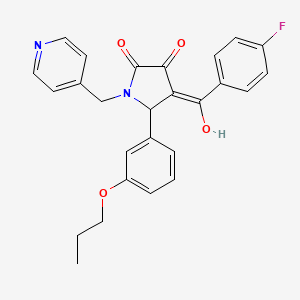
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)
![5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)
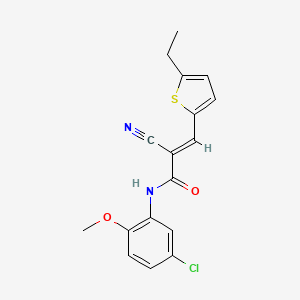
![2-(2-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5369901.png)
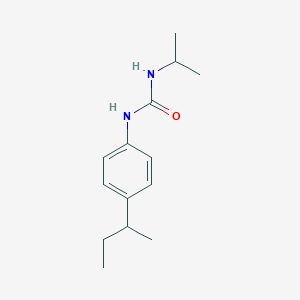
![1-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5369921.png)